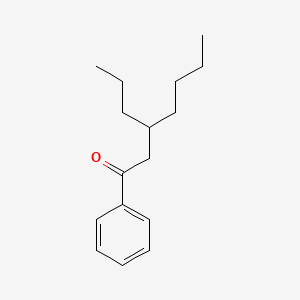

4-Octylacetophenone

Description

General Overview within Organic Chemistry Research

In the realm of organic chemistry, 4-octylacetophenone is recognized as an aromatic ketone. hmdb.ca Its synthesis and reactions are of interest to researchers exploring the properties and applications of substituted benzene (B151609) derivatives. The presence of the ketone functional group and the long alkyl chain on the phenyl ring imparts specific chemical characteristics to the molecule, influencing its reactivity and physical properties. ontosight.aiontosight.ai

The compound is typically a white or colorless to light yellow solid or liquid. tcichemicals.comlabscoop.com Research often involves its characterization using various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm its structure and purity. scribd.comrsc.org

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H24O | pharmaffiliates.comscbt.com |

| Molecular Weight | 232.37 g/mol | pharmaffiliates.comlabproinc.com |

| CAS Number | 10541-56-7 | pharmaffiliates.comscbt.comlabproinc.com |

| Boiling Point | 340.00 to 341.00 °C @ 760.00 mm Hg (est) | thegoodscentscompany.com |

| Melting Point | 23 °C | tcichemicals.com |

| Physical State | Solid | tcichemicals.comlabscoop.comlabproinc.com |

| Appearance | White or Colorless to Light yellow to Green powder to lump to clear liquid | tcichemicals.comlabscoop.com |

Significance as a Precursor in Specialized Chemical Synthesis

This compound is a valuable intermediate in a variety of specialized chemical syntheses. pharmaffiliates.comnbinno.com One of the primary methods for its preparation is the Friedel-Crafts acylation of octylbenzene (B124392). masterorganicchemistry.comwikipedia.org This reaction typically involves reacting octylbenzene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com

Its role as a precursor is significant in the synthesis of more complex molecules. For instance, it is an intermediate in the synthesis of Diethyl 2-Acetamido-2-[2-(4-octylphenyl)-2-oxo-ethyl]malonate, which is a reactant used in preparing an immunosuppressive agent. pharmaffiliates.com Furthermore, this compound and its derivatives are utilized in the production of pharmaceuticals, such as analgesics and anti-inflammatories, as well as agrochemicals like pesticides and herbicides. nbinno.com The compound also serves as a building block for liquid crystals and specialty chemicals, including fragrances and dyes. tcichemicals.comlabscoop.comnbinno.com

Historical Perspectives on Related Acetophenone (B1666503) Research

The study of acetophenone and its derivatives has a rich history. The parent compound, acetophenone, was first synthesized in 1857 by French chemist Charles Friedel. nih.gov The industrial synthesis of acetophenone was later established based on the Friedel-Crafts reaction, a method developed by Charles Friedel and James Crafts in 1877, which involves the reaction of benzene and acetic anhydride (B1165640). wikipedia.orgnih.gov

Initially isolated from coal tar, acetophenone was recognized for its sweet, pungent odor and has been used as a fragrance and an industrial solvent. nih.gov The discovery of benzene by Michael Faraday in 1825 and the subsequent elucidation of its cyclic structure laid the groundwork for understanding aromatic compounds like acetophenone. britannica.com

Research into acetophenone derivatives has expanded to explore their diverse biological and pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai This historical foundation has paved the way for the investigation of more complex derivatives like this compound and their potential applications in medicinal chemistry and materials science. ontosight.aiontosight.aimdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C16H24O |

|---|---|

Molecular Weight |

232.36 g/mol |

IUPAC Name |

1-phenyl-3-propylheptan-1-one |

InChI |

InChI=1S/C16H24O/c1-3-5-10-14(9-4-2)13-16(17)15-11-7-6-8-12-15/h6-8,11-12,14H,3-5,9-10,13H2,1-2H3 |

InChI Key |

AFOOTTNDNHOWBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 4-Octylacetophenone

The synthesis of this compound is most commonly achieved through electrophilic aromatic substitution, with Friedel-Crafts acylation being the predominant method.

Friedel-Crafts acylation is a classic and widely used method for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.comwikipedia.org The reaction involves the acylation of an aromatic ring, in this case, octylbenzene (B124392), with an acylating agent, typically an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.orgbeilstein-journals.org

The most common pathway for synthesizing this compound involves the reaction of octylbenzene with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O). masterorganicchemistry.combeilstein-journals.org Aluminum chloride (AlCl₃) is a frequently employed Lewis acid catalyst for this transformation. masterorganicchemistry.com The octyl group is an ortho-, para- director, and due to steric hindrance, the acylation occurs predominantly at the para-position, yielding this compound. The reaction is typically carried out in a suitable solvent at controlled temperatures to ensure efficient product formation.

Table 1: Reagents in Friedel-Crafts Acylation for 4-Alkylacetophenones

| Reactant | Acylating Agent | Catalyst | Product |

|---|---|---|---|

| Octylbenzene | Acetyl Chloride | AlCl₃ | This compound |

| Benzene (B151609) Derivatives | Acetic Anhydride | FeCl₃·6H₂O | 4-Alkylacetophenones |

Data derived from multiple sources discussing general and specific Friedel-Crafts acylations. beilstein-journals.orgorgsyn.org

A study on the synthesis of various 4-alkylacetophenones demonstrated yields ranging from 65% to 94% using different electron-rich benzene derivatives and acetic anhydride with an iron(III) chloride catalyst system. beilstein-journals.org

While Friedel-Crafts acylation is standard, alternative strategies exist. One such method involves a two-step process where an alkylbenzene is first treated with oxalyl chloride in the presence of aluminum chloride to form a 4-alkylbenzoyl chloride. orgsyn.org This intermediate can then be converted to the corresponding 4-alkylacetophenone. This approach provides a route to various 4-substituted benzoyl chlorides with good yields, which are precursors to the desired ketones. orgsyn.org For instance, the reaction of nonylbenzene (B91765) with oxalyl chloride yielded 4-nonylbenzoyl chloride, a close homolog of the octyl derivative. orgsyn.org

Another approach could involve the oxidation of 1-octyl-4-ethylbenzene. However, controlling the oxidation to selectively target the ethyl group without affecting the octyl chain can be challenging. Strong oxidizing agents like potassium permanganate (B83412) tend to oxidize alkyl chains on a benzene ring to form benzoic acid derivatives.

Friedel-Crafts Acylation Approaches

Derivatization Strategies and Functional Group Interconversions

The carbonyl group of this compound is the primary site for derivatization and functional group interconversions, enabling the synthesis of a wide range of other compounds.

Ketones like this compound readily react with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to form oximes. vedantu.comrepec.org The reaction is a condensation process where the carbonyl oxygen is replaced by a =NOH group. vedantu.com The reaction is often carried out by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide, to liberate the free hydroxylamine. repec.org

The formation of oximes from asymmetrical ketones like this compound can potentially lead to two E/Z geometric isomers. vedantu.com The reaction conditions, particularly pH, can influence the reaction rate and yield. vedantu.com For acetophenone (B1666503), optimal oximation conditions using hydroxylamine hydrochloride and oxalic acid in acetonitrile (B52724) have been reported to give excellent yields. orientjchem.org

Table 2: General Conditions for Oxime Synthesis from Acetophenones

| Ketone Substrate | Reagent 1 | Reagent 2 | Conditions | Product |

|---|---|---|---|---|

| Acetophenone | Hydroxylamine Hydrochloride | Potassium Hydroxide | Reflux | Acetophenone Oxime |

Data based on general procedures for acetophenone oximation. repec.orgorientjchem.org

Schiff bases, or imines, are synthesized through the condensation reaction of a carbonyl compound with a primary amine. researchgate.netijlpr.com this compound, with its ketone functionality, can react with various primary amines to form the corresponding Schiff bases. These reactions typically involve mixing the two reactants, often with acid or base catalysis and removal of the water formed during the reaction.

Schiff bases are versatile compounds used in various industrial applications and as ligands in coordination chemistry. ijlpr.com The synthesis is a general reaction for ketones and has been demonstrated with a wide array of acetophenone derivatives and amines, including diamines and amino acids. researchgate.netnih.gov The resulting imine (=N-R) group can be further modified, for example, through reduction to a secondary amine.

The carbonyl group of this compound can be converted into an amine group through reductive amination. scienceinfo.com This process involves the reaction of the ketone with an amine (such as ammonia, a primary amine, or a secondary amine) in the presence of a reducing agent. chem-station.com An imine or iminium ion intermediate is formed in situ and is then reduced to the corresponding amine. scienceinfo.com

A common and effective method is the Borch reaction, which utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent. chem-station.com NaBH₃CN is particularly useful because it is a mild reductant that selectively reduces the protonated iminium ion intermediate much faster than it reduces the initial ketone, especially under mildly acidic conditions (pH ~6-7). chem-station.commasterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used due to their lower toxicity. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction is a highly efficient way to form C-N bonds and synthesize primary, secondary, or tertiary amines from carbonyl compounds. scienceinfo.com

Table 3: Common Reagents for Reductive Amination of Ketones

| Carbonyl Compound | Amine Source | Reducing Agent | Key Feature |

|---|---|---|---|

| Ketone/Aldehyde | Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions at controlled pH. chem-station.com |

| Ketone/Aldehyde | Primary/Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Low toxicity alternative to NaBH₃CN. masterorganicchemistry.com |

Schiff Base Synthesis Involving Acetophenone Moieties

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries, has traditionally been accomplished via Friedel-Crafts acylation. google.com This classic method typically involves the reaction of octylbenzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). google.com While effective, this approach presents significant environmental and practical drawbacks. The large quantities of AlCl₃ required generate substantial acidic waste, and the catalyst is highly sensitive to moisture, difficult to handle, and cannot be easily recovered or reused. organic-chemistry.orgchemistryjournals.net

In response to growing environmental concerns, significant research has focused on developing greener, more sustainable alternatives for the Friedel-Crafts acylation of aromatic compounds. These green chemistry approaches prioritize the use of reusable heterogeneous catalysts, solvent-free reaction conditions, and less hazardous reagents to minimize waste and improve economic feasibility. organic-chemistry.orgnih.gov

A primary focus of green synthesis is the replacement of homogeneous catalysts like AlCl₃ with solid acid catalysts. These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and pollution. unlp.edu.ar Various classes of solid acids have been investigated for acylation reactions.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them effective catalysts for Friedel-Crafts reactions. Zeolites like H-Beta, H-Y, and H-ZSM-5 have been successfully used in the acylation of various aromatic compounds. iitm.ac.in For instance, H-Beta zeolite has been shown to be a highly active catalyst for the acylation of anisole (B1667542) and veratrole. iitm.ac.in In the acylation of anisole with acetic anhydride, mordenite-type zeolites have demonstrated high conversion rates and excellent regioselectivity for the desired para-isomer, 4-methoxyacetophenone, which is structurally analogous to this compound. scirp.org The shape-selective nature of zeolites can enhance the formation of the para-substituted product, which is often the desired isomer in industrial applications. researchgate.net

Sulfated zirconia is another powerful heterogeneous catalyst, sometimes referred to as a "superacid," capable of catalyzing acylations effectively. unlp.edu.arresearchgate.net It has been successfully employed in the Friedel-Crafts acylation of various aromatic substrates, offering high conversion and selectivity, simple work-up procedures, and a reduction in chemical waste. unlp.edu.ar

Other materials such as montmorillonite (B579905) clays and supported heteropolyacids have also shown promise as solid acid catalysts for acylation. researchgate.netfuture4200.com Cation-exchanged montmorillonite clays, for example, have been used for the acylation of aromatic ethers with acid anhydrides. iitm.ac.in

Beyond catalyst substitution, other green principles are being applied to the synthesis of aryl ketones. Solvent-free reactions , often assisted by microwave irradiation, represent a significant advancement. organic-chemistry.orgnih.gov Zinc (ZnO) powder has been reported as an inexpensive, non-toxic, and reusable catalyst for the Friedel-Crafts acylation of aromatic compounds with acyl halides under solvent-free conditions at room temperature or with microwave assistance. organic-chemistry.orgchemistryjournals.net This method not only eliminates the need for volatile organic solvents but also often accelerates the reaction, leading to high yields in shorter timeframes. organic-chemistry.org

The choice of acylating agent is also a key consideration in green synthesis. While acyl chlorides are highly reactive, they produce corrosive hydrogen chloride as a byproduct. future4200.com Acetic anhydride is a common alternative that generates acetic acid, a less hazardous co-product. future4200.com An even greener option is the direct use of carboxylic acids, such as acetic acid, as the acylating agent, which produces only water as a benign byproduct. future4200.com Research has explored the use of various solid acid catalysts to facilitate the acylation of phenols and aromatic ethers directly with carboxylic acids. researchgate.netfuture4200.com

The following table summarizes various green catalytic systems analogous to the synthesis of this compound.

Interactive Data Table: Green Catalytic Systems for Friedel-Crafts Acylation

| Catalyst | Substrate (Analogous to Octylbenzene) | Acylating Agent | Conditions | Yield / Selectivity | Reference(s) |

| Mordenite Zeolite (SiO₂/Al₂O₃ = 110) | Anisole | Acetic Anhydride | Acetic Acid (solvent), 150°C, 2h | ~100% Conversion, >99% Selectivity for 4-methoxyacetophenone | scirp.org |

| H-Beta Zeolite | Isobutylbenzene | Acetic Anhydride | - | Low activity (16 wt% conversion) | iitm.ac.in |

| H-Beta Zeolite | Anisole | Acetic Anhydride | Sulfolane (solvent), 100-150°C | High conversion and selectivity | researchgate.net |

| Sulfated Zirconia | 3-Methylindole | Acetic Anhydride | 1,1,2,2-tetrachloroethane, 140°C, 0.25h | Good conversion and regioselectivity | unlp.edu.ar |

| Zinc (Zn) Powder | Toluene (B28343) | Acetyl Chloride | Solvent-free, Microwave (300W), 3 min | 95% Yield | organic-chemistry.org |

| Montmorillonite K-10 | Resorcinol | Acetic Acid | 130°C, 8h | 80% Conversion, 98% Selectivity for 2,4-dihydroxyacetophenone | future4200.com |

| AlPW₁₂O₄₀ | Benzene | Acetic Anhydride | Solvent-less, 80°C, 0.5h | 95% Yield | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atoms. weebly.com

1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for unambiguously assigning the structure of 4-Octylacetophenone. emerypharma.com

¹H NMR (Proton NMR): This is often the initial step in structural analysis. emerypharma.com The ¹H NMR spectrum of this compound would show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the various methylene (B1212753) and methyl protons of the octyl chain. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal provide key information for assignment. For instance, the aromatic protons would appear as doublets in the aromatic region of the spectrum, while the acetyl methyl group would be a singlet in the upfield region.

¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct peak in the ¹³C NMR spectrum. The chemical shifts of these peaks indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

2D NMR Techniques: When 1D NMR spectra are complex, 2D NMR techniques are employed to establish connectivity between atoms. omicsonline.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, helping to piece together the fragments of the molecule. emerypharma.com For this compound, it would show correlations between adjacent protons in the octyl chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms they are directly attached to. ipb.pt This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. ipb.pt It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule, such as linking the acetyl group and the octyl chain to the aromatic ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.5 (singlet) | ~26 |

| Carbonyl C=O | - | ~197 |

| Aromatic CH (ortho to C=O) | ~7.9 (doublet) | ~128 |

| Aromatic CH (ortho to octyl) | ~7.2 (doublet) | ~129 |

| Aromatic C (ipso to C=O) | - | ~136 |

| Aromatic C (ipso to octyl) | - | ~149 |

| Octyl CH₂ (benzylic) | ~2.6 (triplet) | ~36 |

| Octyl (CH₂)₆ | ~1.6 - 1.2 (multiplets) | ~32, 31, 29, 29, 22 |

| Octyl CH₃ | ~0.9 (triplet) | ~14 |

Variable-Temperature NMR Investigations

Variable-temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or chemical exchange. ox.ac.uknumberanalytics.com By recording NMR spectra at different temperatures, researchers can gain insights into the energy barriers of these processes. numberanalytics.com

For a molecule like this compound, VT-NMR could be used to study the rotation of the octyl chain or the acetyl group around their bonds to the phenyl ring. At low temperatures, this rotation might be slow enough on the NMR timescale to cause broadening or even splitting of certain signals. As the temperature is increased, the rotation becomes faster, leading to sharpened, averaged signals. By analyzing the changes in the spectra with temperature (a process called lineshape analysis), the activation energy for the rotational barrier can be calculated. mdpi.com This provides valuable information about the molecule's conformational flexibility. ox.ac.uk Experiments are typically conducted within a temperature range that the sample and instrument can safely tolerate, for example, from -80°C to 100°C. ox.ac.uk

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. alevelchemistry.co.uk It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This high precision allows for the determination of the elemental formula of a compound. innovareacademics.in For this compound (C₁₆H₂₄O), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. chromatographyonline.com This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown substances in a sample. innovareacademics.in Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common types of HRMS instrumentation. innovareacademics.in

Table of Exact Masses for this compound and a Potential Isobar:

| Compound | Molecular Formula | Nominal Mass | Exact Mass |

| This compound | C₁₆H₂₄O | 232 | 232.1827 |

| Example Isobar | C₁₅H₂₀N₂O | 232 | 232.1576 |

This table illustrates how HRMS can differentiate between compounds with the same integer mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.eduwikipedia.org It is a "gold standard" for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound. wikipedia.org

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a long column. The retention time—the time it takes for a compound to travel through the column—is a characteristic property that helps in its identification. etamu.edu As each separated component exits the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component. nist.gov This mass spectrum serves as a molecular "fingerprint." By comparing the obtained mass spectrum to a library of known spectra, the compound can be identified. GC-MS is highly effective for determining the purity of a this compound sample by detecting and identifying any volatile impurities. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful combined technique that is particularly useful for analyzing compounds in complex mixtures or matrices. polymersolutions.comwikipedia.org It is suitable for semi-volatile and non-volatile compounds that are not amenable to GC analysis. polymersolutions.com

LC-MS first separates the components of a sample using high-performance liquid chromatography (HPLC). rsc.org The separated components then flow into the mass spectrometer for detection and identification. wikipedia.org This technique is highly sensitive, capable of detecting compounds at parts-per-billion (ppb) levels. polymersolutions.com For this compound, LC-MS would be the method of choice for its detection and quantification in complex samples such as environmental water samples, biological fluids, or formulated products. reachemchemicals.com The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by fragmenting the initial molecular ion and analyzing the resulting fragment ions, which is particularly useful for confirming the presence of trace amounts of the compound in a complex background. polymersolutions.comwikipedia.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule. nih.govuni-siegen.de These methods are complementary, as IR spectroscopy detects changes in the dipole moment during molecular vibrations, while Raman spectroscopy is sensitive to changes in polarizability. nih.govspectroscopyonline.comksu.edu.saedinst.com

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| Carbonyl (C=O) | Stretching | ~1685 | IR (strong), Raman (moderate) |

| Alkyl (C-H) | Stretching | 2850-2960 | IR (strong), Raman (strong) |

| Aromatic (C=C) | Stretching | ~1600, ~1580 | IR (variable), Raman (strong) |

| Aromatic (C-H) | Stretching | >3000 | IR (variable), Raman (strong) |

| Aromatic (C-H) | Out-of-plane Bending | ~830 | IR (strong) |

Note: The values presented are approximate and based on typical ranges for the specified functional groups.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. azooptics.commsu.edu The absorption of this radiation promotes outer electrons to higher energy orbitals. shu.ac.uk For organic molecules like this compound, the most significant transitions are typically π → π* and n → π*. azooptics.comshu.ac.ukslideshare.net

The acetophenone (B1666503) structure contains a benzene (B151609) ring conjugated with a carbonyl group, which acts as a chromophore. This conjugation lowers the energy required for the π → π* transition, shifting the absorption maximum (λmax) to a longer wavelength. msu.edu The carbonyl group's non-bonding (n) electrons can also undergo a lower-energy n → π* transition.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Phenyl ketone | ~240-250 | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl | ~310-330 | Low (10-100 L mol⁻¹ cm⁻¹) |

Note: These are estimated values. The solvent used can influence the exact position and intensity of absorption peaks.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. excillum.comuni-ulm.deopengeology.org By analyzing the pattern of diffracted X-rays from a single crystal, one can determine unit cell dimensions, bond lengths, and bond angles. uni-ulm.demdpi.com

As of the latest available data, a complete single-crystal XRD structure for this compound has not been reported in publicly accessible crystallographic databases. Such an analysis would provide incontrovertible data on its solid-state conformation, including the planarity of the acetophenone group and the orientation of the octyl chain. In the absence of single-crystal data, powder XRD could be used to characterize its crystallinity and phase.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not available |

Note: This information would be populated upon the successful crystallographic analysis of a suitable single crystal of this compound.

Surface Analysis Techniques for Interface Characterization

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within the top 1-10 nm of a material's surface. kratos.comthermofisher.comcnrs.freag.com XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the ejected core-level electrons. thermofisher.comresearchgate.net

An XPS analysis of this compound would reveal peaks corresponding to carbon (C 1s) and oxygen (O 1s). High-resolution scans of these peaks would provide chemical state information. The C 1s spectrum could be deconvoluted into components representing the aliphatic octyl chain, the aromatic ring, and the carbonyl carbon. The O 1s spectrum would show a single peak corresponding to the carbonyl oxygen.

Interactive Data Table: Predicted XPS Binding Energies for this compound

| Element | Orbital | Chemical Group | Expected Binding Energy (eV) |

| Oxygen | O 1s | Carbonyl (C=O) | ~531-532 |

| Carbon | C 1s | Carbonyl (C=O) | ~287-288 |

| Carbon | C 1s | Aromatic (C-C/C-H) | ~284.8 |

| Carbon | C 1s | Aliphatic (C-C/C-H) | ~285.0 |

Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV and can vary slightly based on instrument calibration.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques like Cyclic Voltammetry (CV) are used to study the redox properties of a compound. researchgate.netmdpi.comcecri.res.inresearchgate.net CV measures the current that develops in an electrochemical cell as the voltage is swept back and forth. This provides information on the oxidation and reduction potentials of the analyte.

For this compound, the carbonyl group is the primary electroactive site. It can be reduced in a one-electron process to form a radical anion. The aromatic ring can also undergo redox processes, but typically at higher potentials. The specific potentials for these events depend on the solvent and electrolyte used. rsc.org

Interactive Data Table: Expected Electrochemical Behavior of this compound

| Process | Electrode Reaction | Expected Potential Range (vs. Ag/AgCl) |

| Reduction | Ar-C(O)-CH₃ + e⁻ ⇌ [Ar-C(O)-CH₃]⁻• | -1.5 to -2.5 V |

| Oxidation | Not readily oxidized | > +1.5 V |

Note: These potential ranges are estimates and are highly dependent on experimental conditions such as the solvent, electrolyte, and scan rate.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. scielo.org.boaps.org While direct DFT and TDDFT studies focused exclusively on 4-octylacetophenone are not extensively documented in the reviewed literature, research on its derivatives provides valuable insights. Specifically, studies on metal complexes of 2-hydroxy-5-t-octylacetophenone oxime, a closely related compound, have been conducted. acs.orgresearchgate.netacs.orggrafiati.comgrafiati.com

DFT calculations have been employed to elucidate the electronic structure of metal complexes involving ligands derived from acetophenones. For instance, in studies of square planar complexes of Ni(II) and Cu(II) with 2-hydroxy-5-t-octylacetophenone oxime, DFT was used to understand the electronic interactions between the central metal ion and the delocalized ligands. acs.orgacs.orgnih.gov These investigations revealed that for copper complexes, there was limited electronic interaction, whereas a greater degree of mixing was observed in the nickel(II) complexes. acs.orgnih.gov Such studies are crucial for designing new materials with specific electronic properties. researchgate.net

Time-Dependent DFT (TD-DFT) calculations are often performed in conjunction with experimental spectroscopic methods, such as UV/vis spectroscopy, to interpret and predict electronic transitions. In the case of the aforementioned Ni(II) and Cu(II) complexes of 2-hydroxy-5-t-octylacetophenone oxime, TD-DFT calculations were used to support the analysis of their UV/vis spectra. acs.orgresearchgate.netacs.orggrafiati.com This combined approach allows for a more detailed assignment of electronic transitions and a deeper understanding of the relationship between a molecule's structure and its spectroscopic signature.

The elucidation of reaction mechanisms involves a step-by-step description of the elementary reactions that occur during a chemical transformation. mt.comlibretexts.orgslideshare.net Computational methods like DFT can be used to model transition states and intermediates, providing insight into the kinetic and thermodynamic feasibility of a proposed mechanism. rsc.orgwikipedia.org However, based on the available literature, specific studies employing DFT or TD-DFT to elucidate reaction mechanisms involving this compound have not been reported.

Spectroscopic Property Prediction

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While no MD simulation studies were found for this compound itself, a study on the closely related compound, 4-octylphenol (B30498) (OP), provides relevant insights into how such a molecule might behave in a biological system. nih.gov In this study, the interaction between 4-octylphenol and human serum albumin (HSA) was investigated. MD simulations were used to explore the stability and dynamic behavior of the OP-HSA complex, analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and Radius of Gyration (Rg). nih.gov The results indicated that the binding of 4-octylphenol induced conformational changes in the protein, reducing its α-helix content. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These in silico models are valuable tools for screening large datasets of chemicals to predict their activity and prioritize them for further testing. nih.gov A review of the current literature did not yield specific QSAR models developed for or featuring this compound.

Molecular Docking Investigations of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand molecular interactions, particularly in the context of drug design and toxicology.

A study investigating potential antifungal agents identified p-Octylacetophenone as a phytochemical constituent in a Glycyrrhiza glabra root extract. biointerfaceresearch.comresearchgate.net This study performed molecular docking to assess the binding affinity of various phytochemicals against the Malassezia globosa LIP1 (SMG1) lipase, an enzyme implicated in dandruff. biointerfaceresearch.comresearchgate.net While the binding affinities for several lead compounds were reported, the specific binding energy for p-octylacetophenone was not detailed in the final results. biointerfaceresearch.comresearchgate.net For context, the study highlighted other compounds with significant binding affinities. biointerfaceresearch.comresearchgate.net

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Glabrol | -10.12 |

| 22,23-Dibromostigmast-5-en-3-yl acetate (B1210297) (DBSA) | -11.04 |

| Stigmasta-5,3-dien-7-one | -6.50 |

| β-Sitosterol | -6.29 |

| RHC 80267 (Standard Inhibitor) | -5.83 |

Additionally, molecular docking was used in the study of the related compound 4-octylphenol (OP) and its interaction with human serum albumin (HSA). nih.gov The docking results showed that OP primarily binds to Sudlow's site I on HSA, with hydrogen bonds and hydrophobic forces being the main drivers of the interaction. nih.gov

Structure Activity Relationship Sar Investigations of 4 Octylacetophenone Derivatives

Impact of Alkyl Chain Length and Branching on Molecular Interactions

The octyl chain of 4-octylacetophenone is a defining feature that significantly governs its physical properties and intermolecular interactions. The length and branching of this alkyl substituent directly modulate van der Waals forces, solubility, and molecular packing, which are crucial for its interaction with biological targets and its behavior in various media.

Long, linear alkyl chains, such as the n-octyl group, enhance intermolecular van der Waals interactions. mdpi.com As the chain length increases in a homologous series of alkylated compounds, the cohesive forces between molecules become stronger. kek.jp This generally leads to a decrease in solubility in polar solvents and an increase in melting points and viscosity. beilstein-journals.orgua.pt The systematic increase in chain length has been shown to directly correlate with an increase in the d-spacing in crystalline structures, indicating a more ordered, layered packing. kek.jp In studies on phenyl alcohol derivatives, a longer alkyl chain was found to increase the degree of molecular association. rsc.org

Conversely, branching in the alkyl chain tends to disrupt the regular packing observed with linear chains. This disruption can lead to lower melting points and prevent crystallization. journals.co.za The presence of isomers with branched chains can hinder the formation of highly ordered solid-state structures. journals.co.za However, this disruption does not necessarily weaken all molecular interactions. In some systems, such as organic semiconductors, specific branching patterns can be used to fine-tune molecular arrangement and electronic properties.

The interplay between the hydrophobic alkyl chain and the more polar acetophenone (B1666503) headgroup is critical. The alkyl chain's length determines the intermolecular distance between the functional core units in self-assembled structures. beilstein-journals.org For ion pair amphiphiles, increasing the total alkyl chain length enhances van der Waals forces within the hydrophobic region, leading to improved packing order and greater mechanical stability in bilayers. mdpi.com

Table 1: General Impact of Alkyl Chain Properties on Molecular Interactions

| Property | Impact of Increasing Linear Chain Length | Impact of Branching |

|---|---|---|

| Van der Waals Forces | Increases cohesive forces kek.jp | Generally weakens packing, may disrupt ordered interactions journals.co.za |

| Solubility | Decreases in polar solvents kek.jp | May increase solubility by hindering crystal packing |

| Molecular Packing | Promotes more ordered, layered structures kek.jp | Disrupts regular packing, can lead to amorphous solids journals.co.za |

| Melting Point | Generally increases beilstein-journals.org | Generally decreases journals.co.za |

| Intermolecular Distance | Increases distance between core functional groups beilstein-journals.org | Alters spatial arrangement and packing efficiency |

Role of Acetophenone Moiety in Binding Site Interactions (Mechanistic Focus)

The acetophenone moiety serves as a crucial anchor and a versatile structural scaffold for molecular interactions within biological binding sites. tandfonline.com Its unique combination of a phenyl ring and a carbonyl group allows it to participate in a range of non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to molecular recognition and binding affinity. ontosight.ai The structural flexibility of the acetophenone group enables it to adapt its conformation to fit within specific protein pockets. tandfonline.com

A detailed mechanistic understanding of the acetophenone moiety's role comes from structural studies of DNA lesions. In one study, an N7-acetophenone-dG (N7AcPhG) adduct was analyzed within the active site of human DNA polymerase eta (polη). mdpi.com The crystal structure revealed that the acetophenone moiety projects directly toward the binding site intended for the incoming nucleotide. mdpi.com This orientation creates a steric clash that physically blocks the nucleotide from accessing the catalytic site, thereby hindering DNA replication. mdpi.com

Furthermore, the presence of the acetophenone group induced a significant conformational change in the protein itself. The bulky nature of the moiety caused a key amino acid residue (Arg61), which is vital for catalysis, to move toward the major groove of the DNA. mdpi.com This reorganization of the active site further deters the formation of a productive ternary complex, explaining the nonmutagenic nature of this particular lesion. mdpi.com This provides a clear mechanistic example of how the acetophenone moiety can act as a potent steric blocker, directly influencing biological outcomes by altering the architecture of a binding site.

In drug discovery, the acetophenone core is recognized as a valuable precursor for synthesizing pharmaceuticals. tandfonline.com Its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory and antimicrobial properties, underscoring the moiety's importance in establishing favorable interactions with diverse biological targets. tandfonline.comontosight.aiontosight.ai

Influence of Substituents on Chemical Reactivity and Selectivity

Electron-withdrawing groups (EWGs), such as nitro (–NO₂) or cyano (–CN) groups, placed on the phenyl ring would increase the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack. In the context of binding, an EWG would also decrease the pKa of any acidic protons on the molecule and reduce the electron density of the aromatic ring, potentially weakening π-π stacking interactions. For instance, studies on substituted salicylaldoximes showed that a nitro group increased the acidity of the phenolic group but decreased the stability of the resulting metal complexes. journals.co.za

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (–OCH₃) or amino (–NH₂) groups, would decrease the electrophilicity of the carbonyl carbon. EDGs increase the electron density of the phenyl ring, which could enhance π-π stacking interactions with aromatic residues in a protein binding pocket. Research has shown that acetophenone derivatives with substituted hydroxyl and methoxy groups can exhibit enhanced cytotoxicity against cancer cell lines, indicating a direct link between substituents and biological activity. tandfonline.com

The position of the substituent is also critical. Studies on other molecular scaffolds have demonstrated that a substituent may be well-tolerated at one position but completely abolish activity at another due to steric clashes or disruption of a key interaction. acs.org For example, a methyl group introduced near a reactive site might be poorly tolerated, while the same group at a more distant position could be benign or even beneficial. acs.org This highlights the importance of spatial considerations in designing derivatives with specific selectivity.

Table 2: Predicted Influence of Substituents on the Phenyl Ring of this compound

| Substituent Type | Effect on Carbonyl Reactivity | Effect on Phenyl Ring | Potential Impact on Binding Selectivity |

|---|---|---|---|

| Electron-Withdrawing (e.g., –NO₂, –CF₃) | Increases electrophilicity | Decreases electron density | May favor interactions with electron-rich binding sites; alters H-bonding potential journals.co.za |

| Electron-Donating (e.g., –OCH₃, –NH₂) | Decreases electrophilicity | Increases electron density | May enhance π-π stacking; alters H-bonding potential tandfonline.com |

| Bulky Groups (e.g., tert-butyl) | May sterically hinder attack | May force conformational changes | Can improve selectivity by preventing binding to smaller pockets; may also block desired interactions acs.org |

Conformational Analysis and Stereochemical Effects on Activity

The three-dimensional structure and conformational flexibility of this compound derivatives are paramount in determining their biological activity. The specific spatial arrangement of atoms (stereochemistry) and the molecule's ability to adopt different shapes (conformations) dictate how it fits into and interacts with a target binding site.

Structural biology provides powerful examples of these effects. In the case of the N7-acetophenone-dG adduct in DNA polymerase, the lesion was found to adopt a syn conformation. mdpi.com This specific rotational orientation, where the bulky acetophenone group is positioned over the nucleobase, is crucial to its function as a replication blocker. It physically precludes the binding of an incoming nucleotide, a direct consequence of its conformation. mdpi.com A comparison with a similar but less bulky adduct, N7-benzylguanine, which also adopts a syn conformation, showed that the acetophenone moiety's projection was significantly different, highlighting how the nature of the substituent dictates the precise inhibitory conformation. mdpi.com

The activity of a molecule can be highly sensitive to minor stereochemical changes. In the development of allosteric modulators for receptors, modifications to a key functional group, such as changing an oxime to a keto group or adding a methyl substituent to it, can result in completely inactive molecules. acs.org This demonstrates that the precise geometry and electronic nature of that specific part of the molecule are essential for its interaction with the target.

Catalytic Applications and Mechanistic Investigations

4-Octylacetophenone Derived Ligands in Metal Complex Catalysis

Ligands derived from this compound are valuable in coordination chemistry. The ketone's carbonyl group is a versatile handle for synthesizing Schiff base ligands through condensation with primary amines or oxime ligands with hydroxylamine (B1172632). conscientiabeam.commdpi.com These ligands, featuring donor atoms like nitrogen and oxygen, readily chelate with transition metal ions to form catalytically active complexes. mdpi.com The specific metal and the ligand's electronic and steric properties dictate the resulting complex's geometry, stability, and catalytic behavior. grafiati.comacs.org

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. uclouvain.be Ligands derived from this compound are particularly suited for these systems. For instance, Schiff base derivatives can form soluble complexes with metals such as palladium(II) and nickel(II). researchgate.net These complexes have shown significant potential in various catalytic reactions. conscientiabeam.com

A notable example involves phenolic oxime ligands, such as isomers like 2-hydroxy-5-t-octylacetophenone oxime, which have been used to prepare homoleptic, bis-ligand Ni(II) and Cu(II) complexes. grafiati.comacs.org These complexes are soluble in common organic solvents and their electrochemical and spectroscopic properties have been studied, laying the groundwork for their application in catalysis. grafiati.com The design of such catalysts allows for fine-tuning of their activity by modifying the ligand structure. mdpi.com

Table 1: Examples of Ligand Types Derived from Acetophenones and Their Homogeneous Catalytic Applications

| Ligand Type | Metal Center | Potential Catalytic Application | Reference |

|---|---|---|---|

| Schiff Base | Pd(II), Ni(II) | Cross-Coupling Reactions (e.g., Suzuki-Miyaura) | researchgate.net |

| Phenolic Oxime | Ni(II), Cu(II) | Oxidation, Redox Reactions | grafiati.comacs.org |

This table presents potential applications based on analogous acetophenone-derived ligand systems.

Heterogeneous catalysts operate in a different phase from the reaction mixture, offering advantages in catalyst separation and reusability. uclouvain.bemdpi.com Homogeneous catalysts derived from this compound can be "heterogenized" by anchoring them to solid supports. rsc.org Supports such as silica, polymers, or magnetic nanoparticles can be functionalized to covalently bind the ligand or complex. researchgate.net

For example, a palladium complex containing a ligand derived from an acetophenone (B1666503) derivative could be immobilized on a solid matrix. Such a system retains the catalytic activity of the metal center while allowing for easy recovery from the reaction medium via filtration. encyclopedia.pub This approach is a key strategy in developing sustainable chemical processes. researchgate.net The conversion of oximes, which can be synthesized from ketones like this compound, to amines has been achieved using heterogeneous Pd catalysts. encyclopedia.pub

Homogeneous Catalysis Systems

Applications in Organic Transformations

Metal complexes featuring ligands derived from this compound are capable of catalyzing a variety of important organic reactions. Their utility spans from reductions and hydrogenations to the formation of new carbon-carbon bonds.

The hydrogenation of carbonyl compounds to alcohols is a fundamental transformation in organic synthesis. libretexts.org Research has documented the catalytic hydrogenation of this compound itself to the corresponding 1-(4-octylphenyl)ethanol, typically using metal catalysts like platinum oxide or palladium on carbon under hydrogen pressure. google.comgoogleapis.com

Furthermore, metal complexes derived from this compound can serve as catalysts for the hydrogenation of other ketones and aldehydes. Ruthenium(II) and Iridium(II) complexes bearing N-donor ligands, such as those that can be prepared from this compound, are highly efficient for the transfer hydrogenation of ketones, using hydrogen sources like 2-propanol. dicp.ac.cncsic.es In these systems, the ligand structure is crucial for achieving high catalytic activity. uoa.gr

Table 2: Research Findings on the Hydrogenation of Acetophenone Derivatives

| Substrate | Catalyst | Hydrogen Source | Product | Reference |

|---|---|---|---|---|

| 4-n-Octylacetophenone | Platinum Oxide | H₂ (2-5 atm) | 1-(4-octylphenyl)ethanol | google.com |

| 4-n-Octylacetophenone | Palladium Metal Catalyst | H₂ | 1-(4-octylphenyl)ethanol | googleapis.com |

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is critical in pharmaceutical and fine chemical production. chiralpedia.com Chiral ligands can be synthesized by reacting this compound with a chiral primary amine, such as a derivative of 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine. mdpi.com

When these chiral Schiff base ligands are complexed with a metal (e.g., Ru(II), Ir(II), or Cu(II)), the resulting chiral catalyst can enforce stereoselectivity in a reaction, transferring its chirality to the product molecule. dicp.ac.cnchiralpedia.com For example, chiral ruthenium complexes are highly effective in the asymmetric transfer hydrogenation of prochiral ketones, yielding optically active secondary alcohols with high enantiomeric excess. dicp.ac.cn Similarly, chiral ligands have been developed for the asymmetric addition of Grignard reagents to ketones, providing access to chiral tertiary alcohols. nih.gov The modular nature of Schiff base synthesis allows for the creation of a diverse library of chiral ligands from this compound for screening in various asymmetric transformations. mdpi.com

Table 3: Example of a Chiral Ligand Framework for Asymmetric Catalysis

| Chiral Amine Precursor | Resulting Ligand Type | Metal Center | Potential Asymmetric Reaction | Reference |

|---|---|---|---|---|

| (1R,2R)-1,2-Diaminocyclohexane | C₂-Symmetric Schiff Base | Ru(II) | Asymmetric Transfer Hydrogenation | mdpi.com |

This table illustrates how chiral ligands could be constructed from this compound based on established synthetic methods for analogous ketones.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Ligands play a pivotal role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Schiff base ligands derived from acetophenones have been successfully used in this context. researchgate.net

Palladium(II) complexes bearing tetradentate ONNO Schiff base ligands have demonstrated high efficiency as homogeneous catalysts for the Suzuki-Miyaura cross-coupling reaction, which couples aryl halides with boronic acids. researchgate.net By analogy, a Pd(II) complex with a Schiff base ligand derived from this compound could be expected to catalyze such transformations, with the octyl group aiding solubility and stability. Nickel(II) complexes with similar ligands have also been explored for these reactions. researchgate.net Additionally, recent advances in photoredox catalysis have shown that acetophenone derivatives can undergo radical cross-coupling with styrenes, a transformation enabled by iridium photocatalysts in conjunction with a Lewis acid. semanticscholar.org

Asymmetric Catalysis Utilizing Chiral Derivatives

Mechanistic Studies of Catalytic Cycles

The catalytic applications involving this compound and its derivatives, particularly in the realm of metal extraction, have prompted detailed mechanistic investigations to understand the underlying reaction pathways. These studies are crucial for optimizing reaction conditions and designing more efficient catalytic systems. The focus has been on elucidating the kinetics of the reactions, identifying the rate-determining steps, and characterizing the transient intermediates that are formed during the catalytic cycle.

Reaction Kinetics and Rate Determining Steps

The kinetics of reactions involving derivatives of this compound have been most extensively studied in the context of solvent extraction of metals. A key example is the use of 2-hydroxy-5-t-octylacetophenone oxime, a derivative of this compound, in the separation of copper (II) and iron (III) ions.

A quantitative study on the liquid-liquid extraction of Cu(II) and Fe(III) with 2-hydroxy-5-t-octylacetophenone oxime in toluene (B28343) revealed that the separation of these metals is not only dependent on thermodynamic factors but is also strongly influenced by the reaction kinetics. tandfonline.comosti.govtandfonline.com This allows for separations that are not thermodynamically feasible by controlling the contact time between the aqueous and organic phases. tandfonline.comtandfonline.com

The rate laws for the extraction of Cu(II) and Fe(III) were determined, providing insight into the rate-determining steps of the process. For copper extraction, the rate of reaction is first order in both Cu2+ and the oxime extractant at low concentrations. researchgate.net However, at higher concentrations, the reaction reaches a limiting rate. researchgate.net In the reverse reaction, the stripping of copper from the organic phase into a strong acid, a zero-order reaction is observed. researchgate.net This kinetic behavior suggests that the rate-limiting step is the interfacial reaction involving the attachment of the first oxime molecule to the Cu2+ ion. researchgate.net

Cu²⁺(aq) + 2HA(org) ⇌ CuA₂(org) + 2H⁺(aq) researchgate.net

Where HA represents the oxime extractant. The kinetics suggest a stepwise mechanism where the formation of the first complex, [CuA]⁺, is the slow step.

The following table summarizes the key kinetic parameters and rate laws for the extraction of Cu(II) and Fe(III) with 2-hydroxy-5-t-octylacetophenone oxime.

| Metal Ion | Reaction Order w.r.t. Metal Ion | Reaction Order w.r.t. Oxime | Rate Law (Forward Extraction) | Rate-Determining Step |

| Cu(II) | 1 | 1 (at low conc.) | Rate = k[Cu²⁺][HOx] | Formation of the 1:1 Cu-oxime complex at the interface |

| Fe(III) | 1 | 2.8 | Rate = k'[Fe³⁺][HOx]²·⁸ | Complex formation involving multiple oxime molecules |

Data compiled from studies on 2-hydroxy-5-t-octylacetophenone oxime. tandfonline.comresearchgate.net

In the context of synthesizing substituted acetophenones, such as in Friedel-Crafts acylation, kinetic investigations have shown that the reaction is typically first-order with respect to the acylating agent-Lewis acid complex and zero-order in the aromatic hydrocarbon. rsc.org This indicates that the formation of the reactive electrophile, the acylium ion, is the rate-determining step, rather than its subsequent reaction with the aromatic ring. rsc.org

Intermediate Identification and Characterization

The identification of transient intermediates is fundamental to substantiating any proposed catalytic mechanism. In reactions involving this compound and its derivatives, a combination of spectroscopic methods and kinetic data has been used to characterize these species.

In the solvent extraction of copper by 2-hydroxy-5-t-octylacetophenone oxime, the primary intermediates are the metal-ligand complexes. The stoichiometry of the final extracted complex is typically a 2:1 oxime-to-copper ratio (CuA₂). researchgate.net The formation of an intermediate 1:1 complex ([CuA]⁺) is inferred from the kinetic data, which points to its formation as the rate-limiting step. researchgate.netakjournals.com These phenolic oxime derivatives are highly selective for copper(II) because the ion fits well into the space created by two hydrogen-bonded ligand molecules. rsc.org

Oxime derivatives can coordinate to metal ions in various ways, and they can also form polynuclear complexes where both the oximate and phenolate (B1203915) groups act as bridges between metal centers. rsc.org The formation of iminoxyl radicals as intermediates has also been proposed, which can be identified through EPR and IR spectroscopy. rsc.org

In the catalytic hydrogenation of acetophenones, which serves as a model for this compound, several ruthenium-based intermediates have been proposed. DFT computations suggest that the reaction does not proceed through a concerted transition state but rather via an outer-sphere transfer of a hydride to form an ion-pair, which is the rate-determining and enantio-determining step. nih.gov Intermediates such as a 16-electron Ru amido complex and an 18-electron Ru alkoxo complex have been identified as off-loop species, meaning they are formed but are not part of the primary catalytic cycle. nih.gov

For the synthesis of acetophenones via Friedel-Crafts acylation, the key intermediate is the acylium ion (R-C≡O⁺). sigmaaldrich.cn This highly reactive species is formed by the reaction of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. sigmaaldrich.cnyoutube.com The acylium ion is resonance-stabilized and acts as the electrophile that attacks the aromatic ring. Its existence as the true reactive species has been supported by kinetic data. rsc.org

The following table lists some of the key intermediates identified or proposed in catalytic cycles related to this compound and its derivatives.

| Reaction Type | Key Intermediate(s) | Method of Identification/Characterization |

| Metal Extraction | 1:1 and 2:1 Metal-Oxime Complexes ([CuA]⁺, CuA₂) | Kinetic Data, Stoichiometric Analysis, EPR Spectroscopy researchgate.netresearchgate.net |

| Polynuclear Metal-Oxime Clusters | X-ray Crystallography of stable analogues rsc.org | |

| Catalytic Hydrogenation | Ru-hydride complexes, Ru-amido complexes, Ru-alkoxo complexes | DFT Computations, Spectroscopic studies of model reactions nih.gov |

| Friedel-Crafts Acylation | Acylium Ion (R-C≡O⁺) | Kinetic Data, Spectroscopic observation in superacid media rsc.org |

Advanced Materials Science and Engineering Applications

Utilization as a Building Block for Liquid Crystal Materials

4-Octylacetophenone is a key precursor in the synthesis of liquid crystals (LCs), which are essential components in display technologies and other photonic applications. labscoop.comlookchem.comalfachemic.com Its role as a building block stems from its inherent molecular structure that provides a foundation for creating the elongated, rod-like molecules (calamitic liquid crystals) necessary for forming mesophases. labscoop.comlookchem.comalfachemic.com The synthesis of liquid crystalline compounds often begins with intermediates like 4-alkylacetophenones. researchgate.net For instance, 4'-n-alkylacetophenones are used to prepare STN liquid crystals for display devices. chemicalbook.com

The synthetic process frequently involves modifying the ketone group and extending the molecular structure to enhance its anisotropic properties. A common strategy is the condensation of 4-alkylacetophenones to form more complex structures like quaterphenyl (B1678625) liquid crystalline compounds. researchgate.net The octyl chain contributes essential flexibility to the final molecule, influencing the temperature range and stability of the liquid crystal phases. The interplay between the rigid aromatic core and the flexible alkyl tail is a fundamental principle in designing liquid crystals with specific thermal and optical properties.

Incorporation into Polymer Chemistry and Additives

In polymer science, this compound and its derivatives serve dual roles as both monomers for new polymers and as functional additives to modify existing ones. The acetophenone (B1666503) nucleus is a well-known component in photoinitiators used in photopolymerization processes. mdpi.com

As a Photoinitiator: Acetophenone derivatives are a class of unimolecular photoinitiators that generate radicals upon UV light exposure through a process known as α-cleavage (Norrish Type I reaction). mdpi.comgoogle.comgoogle.com These radicals initiate the polymerization of monomers, such as acrylates and methacrylates, to form a cross-linked polymer network. mdpi.comresearchgate.net This process is fundamental to UV curing technologies used in coatings, inks, and adhesives. mdpi.comgoogle.com The efficiency of the photopolymerization can be influenced by the chemical structure of the acetophenone derivative.

As a Polymer Additive: While not a direct application of this compound itself, the broader class of acetophenones is used in resin manufacturing. shaktichemicals.org Polymer additives are crucial for achieving desired material properties. uni-muenchen.de Additives like plasticizers can be introduced to polymer matrices to enhance flexibility. Given its structure with a long alkyl chain, this compound has the potential to act as a plasticizer or a compatibilizer in polymer blends, improving the material's processing and final characteristics.

Role in the Development of Specialty Chemicals and Functional Materials (e.g., fragrances, dyes)

This compound is a valuable intermediate in the production of various specialty chemicals. nbinno.comvimta.com Specialty chemicals are performance-driven materials used in a wide array of products, including fragrances and dyes. vimta.commamtapolycoats.com

Fragrances: While this compound itself is not recommended for fragrance use, acetophenones as a class are key ingredients in perfumes due to their sweet, floral scents. shaktichemicals.orgthegoodscentscompany.com this compound serves as an intermediate, and its derivatives can be synthesized to create new fragrance compounds. nbinno.com

Dyes: The compound is utilized in the synthesis of dyes. nbinno.com The reactive ketone group provides a site for chemical reactions to build larger, conjugated molecules that absorb light in the visible spectrum. For example, thermochromic dyes, which change color with temperature, can be encapsulated and used in inks. google.com

Below is a table of representative acetophenone derivatives and their applications.

| Derivative Class | Application Area | Function |

| Dialkoxyacetophenones | Photopolymerization | Highly reactive photoinitiators for curing acrylic systems. |

| Benzophenone Derivatives | Photopolymerization | Act as photoinitiators for radically polymerizable compounds. google.comgoogle.com |

| General Acetophenones | Fragrances, Resins | Precursors and key ingredients. shaktichemicals.org |

| 4-Alkylacetophenones | Liquid Crystals | Intermediates for synthesizing liquid crystal materials. researchgate.netchemicalbook.com |

Potential in Advanced Adsorbent Materials

There is growing interest in using building blocks like this compound to create advanced adsorbent materials, such as porous organic polymers (POPs). mdpi.comrsc.org These materials are characterized by their high surface area, tunable pores, and chemical stability, making them suitable for environmental and industrial applications. rsc.orgmdpi.com

POPs are synthesized from organic monomers linked by strong covalent bonds. rsc.org The structure and functionality of the monomers determine the properties of the final porous material. The incorporation of monomers derived from this compound could introduce hydrophobicity due to the long octyl chain, making the resulting POPs potentially effective for adsorbing organic pollutants from water. mdpi.com

The development of POPs is a versatile field, with applications in gas uptake (e.g., CO2 capture) and as electrocatalysts. mdpi.comrsc.orgchemrxiv.org The ability to design the polymer network at the molecular level allows for the creation of materials tailored for specific separation or catalytic processes. researchgate.net While direct synthesis of POPs from this compound is a specific research area, the principles of POP design suggest its derivatives could be valuable components.

Environmental Dynamics and Fate Studies

Environmental Occurrence and Distribution Profiling

Monitoring studies have confirmed the presence of 4-octylacetophenone in different environmental settings, indicating its release into and distribution within ecosystems.

This compound has been detected in both aquatic and terrestrial environments through various monitoring programs. A 2024 study of Ajiwa Lake, Nigeria, identified p-octylacetophenone in sediment samples, suggesting that its presence may be due to inputs from industrial and urban runoff. fudutsinma.edu.ngresearchgate.net Similarly, a 2014 screening program in Norway reported the identification of p-octylacetophenone in samples from the Oslofjord through a non-target screening approach. miljodirektoratet.no

The compound's presence is not limited to surface waters and sediments. Research into drinking water constituents has identified p-octylacetophenone, with its source potentially being plastic components within the water distribution system. nih.gov Beyond aquatic systems, it has been detected in agricultural contexts, specifically in the spikelets and rachis of wheat, as part of metabolomic studies investigating resistance to Fusarium head blight. researchgate.net It has also been observed in biological tissues under specific toxicological conditions, such as in the lungs of rats exposed to lead nitrate. d-nb.info

Table 1: Documented Occurrences of this compound in Environmental and Biological Samples

| Location/Matrix | Sample Type | Study Focus | Reference |

| Ajiwa Lake, Nigeria | Sediment | Organic pollutant screening | fudutsinma.edu.ngresearchgate.net |

| Oslofjord, Norway | Biota and Sediment | Non-target screening of PBT substances | miljodirektoratet.no |

| Drinking Water | Tap water | Non-target analysis of distribution system contaminants | nih.gov |

| Wheat (Triticum aestivum) | Spikelets and Rachis | Metabolite profiling for disease resistance | researchgate.net |

| Rat (Rattus sp.) | Lung Tissue | Profiling of compounds following lead exposure | d-nb.info |

Degradation Pathways and Metabolite Identification in Environmental Matrices

The persistence of a chemical in the environment is determined by its susceptibility to degradation processes. While specific data on this compound is limited, related studies on similar compounds provide some insight.

Detailed studies specifically outlining the biodegradation pathways of this compound in environmental matrices are not extensively available in the reviewed scientific literature. However, research on structurally related alkylphenols, such as 4-tert-octylphenol (B29142) (4-t-OP), shows that biodegradation can occur. For instance, the yeast strain Candida rugopelliculosa RRKY5 has been shown to degrade 4-t-OP through mechanisms involving both the branched alkyl side chain and the aromatic ring. nih.gov Such studies suggest potential, though unconfirmed, pathways for other alkyl-substituted phenols.

Direct research on the photodegradation of this compound is also sparse. However, its potential to undergo photodegradation is implied in patent literature for commercial products, where light stabilizers are included in formulations containing 4-n-octylacetophenone to prevent photo-deterioration. epo.org

Studies on the related compound 4-tert-octylphenol (4-t-OP) demonstrate that photodegradation is a viable pathway for transformation in aqueous solutions. nih.gov Advanced oxidation processes (AOPs), such as UV irradiation in the presence of Fe(III), have been shown to completely degrade 4-t-OP. nih.gov Another study utilizing a spiral photoreactor system with a TiO2 catalyst also proved effective in degrading 4-t-OP. nih.gov These findings highlight potential mechanisms by which compounds with a similar alkylphenol structure might be transformed under relevant environmental conditions, although specific metabolites for this compound have not been identified.

Biodegradation Mechanisms

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation, the process by which chemicals concentrate in organisms from their environment, is a key consideration in environmental risk assessment. Evidence suggests that this compound has the potential to bioaccumulate.

The compound was included in a 2014 Norwegian screening program specifically investigating chemicals for their potential to bioaccumulate. miljodirektoratet.no More direct evidence comes from the study of Ajiwa Lake in Nigeria, where p-octylacetophenone was detected not only in sediment but also in the tissues of the African catfish (Clarias gariepinus), an omnivorous species that thrives in various aquatic environments. fudutsinma.edu.ngresearchgate.net The presence of the compound in both the habitat (sediment) and a resident organism (fish) indicates its bioavailability and potential for uptake into the food chain. fudutsinma.edu.ngresearchgate.net While some safety data sheets mention the bioconcentration factor (BCF), a specific value for this compound is not provided in the available literature. thermofisher.com

Table 2: Evidence of this compound Bioaccumulation

| Organism | Location | Tissue/Sample | Finding | Reference |

| African Catfish (Clarias gariepinus) | Ajiwa Lake, Nigeria | Fish Tissue | Detected via GC-MS analysis, along with presence in lake sediment. | fudutsinma.edu.ngresearchgate.net |

| Various (Cod, Shrimp, Rat) | Oslofjord, Norway | Biota | Identified as part of a non-target screening program for bioaccumulative substances. | miljodirektoratet.no |

Advanced Analytical Techniques for Environmental Screening (e.g., Non-Target Screening)

The identification of this compound in diverse environmental samples has been facilitated by the application of advanced analytical chemistry techniques. These methods are crucial for detecting and identifying emerging contaminants that are not typically monitored.

Non-target screening (NTS) has emerged as a powerful tool for this purpose. au.dk This approach uses high-resolution mass spectrometry (HRMS) to scan environmental samples for all detectable compounds, which can then be identified by comparing their exact mass and fragmentation patterns to spectral libraries. au.dknih.govrsc.org In the Norwegian screening program, p-octylacetophenone was identified in environmental samples using non-target screening with gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC-HRToF). miljodirektoratet.no Similarly, non-target analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) was employed to detect p-octylacetophenone in drinking water samples. nih.gov

Targeted analysis, specifically Gas Chromatography-Mass Spectrometry (GC-MS), was the method used to identify and quantify p-octylacetophenone in sediment and fish tissue from Ajiwa Lake. fudutsinma.edu.ngresearchgate.net This technique is highly effective for identifying known compounds in complex matrices. The use of these sophisticated analytical methods is fundamental to expanding our knowledge of the environmental distribution of compounds like this compound.

Emerging Research Frontiers and Future Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and design of new molecules and materials. For 4-Octylacetophenone and its derivatives, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Table 1: Potential Applications of AI/ML in this compound Research

| Research Area | AI/ML Application | Potential Impact |

| Property Prediction | Predicting physicochemical properties (e.g., melting point, boiling point, solubility) and liquid crystalline behavior of novel this compound derivatives. arxiv.orgchemrxiv.org | Accelerated discovery of new materials with desired characteristics. |

| Synthesis Planning | Designing efficient and sustainable synthetic routes for this compound and its analogues. wiley.comscribd.com | Reduced cost and environmental impact of chemical production. |

| Virtual Screening | Identifying potential biological targets and predicting the bioactivity of this compound derivatives for drug discovery. | Faster identification of potential therapeutic agents. |

| Materials Design | Generating new molecular structures based on this compound with optimized properties for applications in liquid crystals and polymers. arxiv.org | Creation of novel materials with enhanced performance. |

Sustainable Synthesis Routes and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, including liquid crystal intermediates like this compound. whiterose.ac.ukuni-halle.dechemeurope.com The goal is to develop manufacturing processes that are more efficient, use less hazardous substances, and are more environmentally friendly. whiterose.ac.uk

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations. researchgate.net Biocatalytic reactions often occur under mild conditions in aqueous media, reducing the need for harsh solvents and high temperatures. researchgate.net For the synthesis of this compound, which is a ketone, the asymmetric reduction of related precursors using alcohol dehydrogenases (ADHs) or other ketoreductases could offer a green route to chiral derivatives. researchgate.net The enantioselective reduction of ketones is a well-established biocatalytic method for producing optically active alcohols, which are valuable building blocks in pharmaceuticals and fine chemicals. researchgate.netgeorgiasouthern.edu

Table 2: Comparison of Conventional and Sustainable Synthesis Approaches for Acetophenone (B1666503) Derivatives

| Synthesis Parameter | Conventional Approach (e.g., Friedel-Crafts) | Sustainable Approach (e.g., Biocatalysis, Green Chemistry) |

| Catalyst | Homogeneous Lewis or Brønsted acids (e.g., AlCl₃, H₂SO₄) | Heterogeneous catalysts, enzymes (e.g., lipases, dehydrogenases). whiterose.ac.ukresearchgate.net |

| Solvent | Often uses volatile organic compounds (VOCs). | Aqueous media, green solvents (e.g., cyclopentyl methyl ether), or solvent-free conditions. whiterose.ac.ukresearchgate.net |

| Reaction Conditions | Often requires high temperatures and pressures. mdpi.com | Mild temperatures and atmospheric pressure. researchgate.net |

| Byproducts/Waste | Can generate significant amounts of waste. whiterose.ac.uk | Reduced waste generation and easier product separation. uni-halle.de |

| Selectivity | May have issues with regioselectivity and stereoselectivity. | High regio- and enantioselectivity is often achievable with enzymes. researchgate.net |

Multi-Omics Integration for Mechanistic Understanding